molecular formula C4H11ClFN B1380451 3-Fluorobutan-1-amine hydrochloride CAS No. 1780799-10-1

3-Fluorobutan-1-amine hydrochloride

Cat. No. B1380451
CAS RN: 1780799-10-1
M. Wt: 127.59 g/mol
InChI Key: RPOLLDODSJUDSN-UHFFFAOYSA-N
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Description

3-Fluorobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2408936-88-7 . It has a molecular weight of 127.59 . The compound is stored at a temperature of 4 degrees Celsius and it comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-Fluorobutan-1-amine hydrochloride is 1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 . This code provides a specific description of the molecule’s structure. The compound also has a specific key, RPOLLDODSJUDSN-WCCKRBBISA-N , which is unique to its structure.


Physical And Chemical Properties Analysis

3-Fluorobutan-1-amine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 127.59 . More specific physical and chemical properties, such as boiling point or solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Fluorobutan-1-amine hydrochloride serves as a foundational chemical in the synthesis of complex molecules. Its reactivity and ability to partake in various chemical reactions make it a valuable building block. For instance, the synthesis of β-Aminoketones of the Adamantane Series through the Mannich reaction showcases the utility of fluorinated amines in constructing novel compounds with potential applications in pharmaceuticals and materials science (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the radical fluorination approach for synthesizing 3-fluorobicyclo[1.1.1]pentan-1-amine underlines the methodological advancements in accessing fluorinated amines for medicinal chemistry applications (Goh & Adsool, 2015).

Material Science and Engineering

In material science, the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines effecting heat facilitated resolution via diastereomeric salt formation demonstrates the potential of fluorinated compounds in developing new materials with unique properties (Szabó et al., 2006). The creation of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides further illustrates the role of fluorinated amines in producing materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).

Pharmaceuticals and Biomedical Research

The role of fluorinated amines extends into the pharmaceutical sector as well. The synthesis of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine as a potent radioligand for corticotropin-releasing hormone type 1 receptor highlights the importance of fluorinated compounds in developing diagnostic and therapeutic agents (Hsin et al., 2000). This compound's preparation for positron emission tomography radiotracers showcases the integration of fluorinated amines in biomedical research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for 3-Fluorobutan-1-amine hydrochloride are not mentioned in the available resources, research into the development and evaluation of various types of amine functionalized materials is ongoing . This suggests that there may be potential for future applications of 3-Fluorobutan-1-amine hydrochloride in this area.

properties

IUPAC Name

3-fluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLLDODSJUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobutan-1-amine hydrochloride

CAS RN

1780799-10-1
Record name 3-fluorobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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